Formetanate-d6, Hydrochloride

Overview

Description

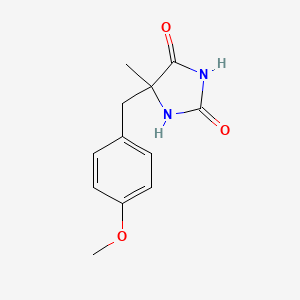

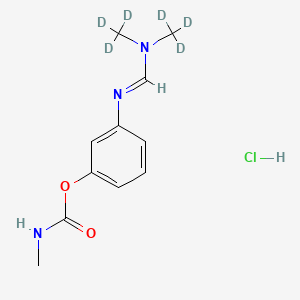

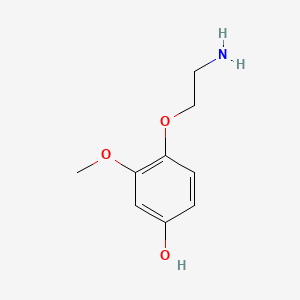

Formetanate-d6, Hydrochloride is a deuterated form of formetanate hydrochloride, a carbamate ester. This compound is primarily used as an insecticide, acaricide, and miticide. It is known for its effectiveness in controlling a wide range of pests in agricultural settings. The deuterium labeling in this compound makes it particularly useful in scientific research, especially in studies involving mass spectrometry.

Mechanism of Action

Target of Action

Formetanate-d6, Hydrochloride primarily targets cholinesterase or acetylcholinesterase (AChE) . Cholinesterase is a key enzyme in the nervous system that breaks down acetylcholine, a neurotransmitter responsible for transmitting signals in the nervous system. By inhibiting this enzyme, this compound disrupts normal nerve function .

Mode of Action

This compound acts as a cholinesterase inhibitor . It forms unstable complexes with cholinesterases by carbamoylation of the active sites of the enzymes . This inhibition is reversible . By suppressing the action of acetylcholine esterase, it disrupts the normal function of the nervous system .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the cholinergic pathway . This pathway involves the synthesis, release, and breakdown of acetylcholine, a neurotransmitter essential for many functions in the body, including muscle contraction and heart rate. By inhibiting cholinesterase, this compound disrupts this pathway, leading to an accumulation of acetylcholine and overstimulation of the nerves .

Pharmacokinetics

It’s known that carbamate pesticides like this compound are generally well absorbed by the body and are widely distributed . They are metabolized in the liver and excreted in the urine . The bioavailability of this compound is influenced by these ADME properties.

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the disruption of nerve function. By inhibiting cholinesterase, it causes an accumulation of acetylcholine in the synaptic cleft, leading to continuous stimulation of the postsynaptic neuron . This can result in symptoms of overstimulation, such as muscle contractions, tremors, and in severe cases, respiratory failure .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its effectiveness as a pesticide can be affected by the presence of other chemicals, soil composition, temperature, and rainfall . Furthermore, its stability and persistence in the environment can be influenced by factors such as pH, temperature, and sunlight exposure .

Biochemical Analysis

Biochemical Properties

Formetanate-d6, Hydrochloride is a formamidine acaricide and a carbamate insecticide . It interacts with enzymes and proteins in biochemical reactions. The compound acts by permitting constant impulse transmission at synapses, leading to convulsions in insects .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. For instance, it has been observed to induce oxidative stress in honeybee larvae, as indicated by decreased activity of superoxide dismutase and increased activities of catalase and glutathione-S-transferase .

Molecular Mechanism

The molecular mechanism of action of this compound involves the inhibition of cholinesterase or acetylcholinesterase (AChE). Carbamates, such as this compound, form unstable complexes with cholinesterases by carbamoylation of the active sites of the enzymes. This inhibition is reversible .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. For instance, in a study on honeybee larvae, the lethal concentration LC50 (72 h) following single dietary exposure to this compound was determined .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, the Acceptable Daily Intake (ADI) is 0.004 mg/kg bw/day, and the Acute Reference Dose (ARfD) is 0.005 mg/kg bw/d .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Formetanate-d6, Hydrochloride involves the deuteration of formetanate hydrochloride. The process typically includes the following steps:

Deuteration of Formetanate: The formetanate compound is subjected to deuterium exchange reactions to replace hydrogen atoms with deuterium.

Formation of Hydrochloride Salt: The deuterated formetanate is then reacted with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Deuteration: Large quantities of formetanate are deuterated using deuterium gas or deuterated solvents.

Purification: The deuterated product is purified using techniques such as crystallization or chromatography.

Formation of Hydrochloride Salt: The purified deuterated formetanate is reacted with hydrochloric acid to produce the final product.

Chemical Reactions Analysis

Types of Reactions: Formetanate-d6, Hydrochloride undergoes various chemical reactions, including:

Hydrolysis: The compound hydrolyzes in acidic conditions, particularly at pH levels below 4.

Oxidation and Reduction: As a carbamate ester, it can participate in oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions:

Hydrochloric Acid: Used in the formation of the hydrochloride salt.

Deuterium Gas or Deuterated Solvents: Used for deuteration.

Major Products:

Hydrolysis Products: The hydrolysis of this compound results in the formation of deuterated formetanate and other by-products.

Oxidation and Reduction Products: Depending on the specific conditions, various oxidized or reduced forms of the compound can be produced.

Scientific Research Applications

Formetanate-d6, Hydrochloride has several applications in scientific research:

Comparison with Similar Compounds

Formetanate Hydrochloride: The non-deuterated form of the compound, used similarly as an insecticide and acaricide.

Carbaryl: Another carbamate insecticide with a similar mechanism of action but different chemical structure.

Methomyl: A carbamate insecticide with a broader spectrum of activity.

Uniqueness: Formetanate-d6, Hydrochloride is unique due to its deuterium labeling, which enhances its utility in scientific research, particularly in analytical chemistry and toxicology studies. This labeling allows for more precise tracking and quantification in various experimental setups, making it a valuable tool for researchers.

Properties

IUPAC Name |

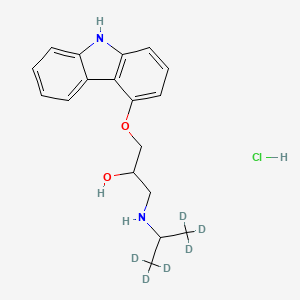

[3-[[bis(trideuteriomethyl)amino]methylideneamino]phenyl] N-methylcarbamate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O2.ClH/c1-12-11(15)16-10-6-4-5-9(7-10)13-8-14(2)3;/h4-8H,1-3H3,(H,12,15);1H/i2D3,3D3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYPKGPZHHQEODQ-HVTBMTIBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)OC1=CC=CC(=C1)N=CN(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N(C=NC1=CC(=CC=C1)OC(=O)NC)C([2H])([2H])[2H].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70661985 | |

| Record name | 3-[(E)-({Bis[(~2~H_3_)methyl]amino}methylidene)amino]phenyl methylcarbamate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70661985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1185240-24-7 | |

| Record name | ||

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1185240-24-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-[(E)-({Bis[(~2~H_3_)methyl]amino}methylidene)amino]phenyl methylcarbamate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70661985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3S,5S,6S)-6-[(2S,3aS,6aS)-1-[(2S)-2-[[(1S)-1-carboxy-3-phenylpropyl]amino]propanoyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-2-carbonyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B562765.png)

![(2R,3S)-3-chloro-2-[(2E)-3,7-dimethylocta-2,6-dienyl]-2,5,7-trihydroxy-6-methyl-3-(3-methylbut-2-enyl)naphthalene-1,4-dione](/img/structure/B562779.png)